An In-depth Technical Guide to (1,1-Dioxothiolan-3-yl)thiourea: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (1,1-Dioxothiolan-3-yl)thiourea: Properties, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data for the specific compound (1,1-Dioxothiolan-3-yl)thiourea is not extensively available in public literature. This guide provides a comprehensive overview based on the known chemistry of thiourea derivatives and related sulfolane compounds, supplemented by available supplier data. The experimental protocols and pathways described are based on established methodologies for this class of compounds.
Introduction
(1,1-Dioxothiolan-3-yl)thiourea is a heterocyclic compound featuring a sulfolane (1,1-dioxothiolan) ring and a thiourea functional group. The sulfolane moiety is a stable, polar, and often biologically compatible scaffold, while the thiourea group is a versatile functional handle known for its coordination chemistry and diverse biological activities.[1][2] Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, antiviral, and anticancer activities.[3][4][5] This guide aims to consolidate the theoretical and extrapolated physical, chemical, and biological properties of (1,1-Dioxothiolan-3-yl)thiourea to serve as a foundational resource for research and development.
Physicochemical Properties
Specific experimental data for (1,1-Dioxothiolan-3-yl)thiourea is limited. The following tables summarize key identifiers found from chemical suppliers and the general properties of the parent compound, thiourea, for reference.
Compound Identification
| Identifier | Value | Reference |
| Chemical Name | (1,1-Dioxothiolan-3-yl)thiourea | N/A |
| CAS Number | 305855-95-2 | [6] |
| Molecular Formula | C₅H₁₀N₂O₂S₂ | [6] |
| Molecular Weight | 194.3 g/mol | [6] |
General Properties of Thiourea (Parent Compound)
| Property | Value | Reference |
| Appearance | White crystalline solid | [2][7] |
| Melting Point | 170-176 °C | [2] |
| Water Solubility | 137 g/L at 20 °C | [2][8] |
| Stability | Stable under standard conditions. Incompatible with strong acids, bases, and oxidizing agents. | [2] |
| Tautomerism | Exists in thione and thiol tautomeric forms, with the thione form predominating in aqueous solution. | [5][7] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for (1,1-Dioxothiolan-3-yl)thiourea was not identified. However, a plausible synthetic route can be proposed based on standard methods for thiourea synthesis. The most common method involves the reaction of an amine with an isothiocyanate or a source of thiocarbonyl.
Proposed Synthesis Pathway
The logical precursor for the synthesis is 3-amino-1,1-dioxothiolane (also known as 3-aminosulfolane). The hydrochloride salt of this amine is commercially available (CAS No. 51642-03-6)[9]. The synthesis could proceed via two primary routes:
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Reaction with an Isothiocyanate Salt: Reaction of 3-aminosulfolane with a salt like potassium thiocyanate under acidic conditions to generate the corresponding isothiocyanate in situ, which then reacts with another molecule of the amine or ammonia.
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Reaction with Carbon Disulfide: A more direct and common approach involves reacting the amine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an amine source or subsequent derivatization.[10]
A general experimental workflow for the synthesis and characterization of a novel thiourea derivative is depicted below.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure for the synthesis of N-substituted thioureas from an amine and isothiocyanate.
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Preparation of Amine: If starting with the hydrochloride salt of 3-aminosulfolane, neutralize it with a suitable base (e.g., NaOH, triethylamine) in an appropriate solvent (e.g., dichloromethane (DCM) or water) and extract the free amine. Dry the organic layer and remove the solvent under reduced pressure.
-
Reaction: Dissolve the free 3-aminosulfolane (1 equivalent) in a dry solvent such as DCM or tetrahydrofuran (THF). To this solution, add the isothiocyanate reagent (1 equivalent) dropwise at room temperature.[11]
-
Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.[11]
-
Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure thiourea derivative.
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Characterization: The structure of the final compound is confirmed using standard analytical techniques:
Chemical Reactivity and Potential Applications
Thioureas are versatile intermediates in organic synthesis and have found numerous applications.
-
Precursors to Heterocycles: The thiourea moiety is a common building block for the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazines, which are of interest in medicinal chemistry.[2]
-
Ligands in Coordination Chemistry: The sulfur atom in thiourea is a soft donor and readily coordinates with various metal ions. Metal complexes of thiourea derivatives are being investigated for catalytic and medicinal applications, including as anticancer agents.[5][11]
-
Biological Activity: Thiourea derivatives are known to possess a broad spectrum of biological activities.[5] The specific activity is highly dependent on the substituents. Potential activities for a novel derivative like (1,1-Dioxothiolan-3-yl)thiourea could include:
-
Anticancer: Many thiourea derivatives exhibit cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of specific kinases or inducing apoptosis.[4]
-
Antimicrobial: The thiourea scaffold is present in numerous compounds with proven antibacterial and antifungal properties.[5][12]
-
Enzyme Inhibition: Certain thioureas are known to inhibit enzymes like urease or desaturases. For example, the drug isoxyl inhibits the Δ9-desaturase in Mycobacterium tuberculosis.[14]
-
The logical relationship between the core structure and its potential applications is outlined in the diagram below.
Potential Signaling Pathways and Mechanism of Action
While no specific mechanism of action has been elucidated for (1,1-Dioxothiolan-3-yl)thiourea, the mechanisms of other cytotoxic thiourea derivatives can provide a basis for future investigation. These compounds have been shown to interact with various biological targets.
-
Kinase Inhibition: Phenylthiourea derivatives have been reported to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial in cancer cell proliferation and angiogenesis.[4]
-
Induction of Apoptosis: Many anticancer agents, including thiourea derivatives, exert their effect by inducing programmed cell death (apoptosis). Studies have shown that some thioureas can trigger late-stage apoptosis in colon cancer cell lines.[4]
-
Inhibition of IL-6: Some derivatives have been found to act as inhibitors of Interleukin-6 (IL-6), a cytokine involved in inflammation and tumorigenesis.[4]
A generalized signaling pathway that could be investigated for a novel thiourea-based anticancer agent is shown below.
Conclusion
(1,1-Dioxothiolan-3-yl)thiourea represents an intriguing but underexplored molecule. By combining the stable sulfolane scaffold with the versatile thiourea functional group, it holds potential for applications in medicinal chemistry and materials science. While specific experimental data is scarce, this guide provides a robust theoretical framework based on the well-established chemistry of its constituent parts. The proposed synthesis routes, characterization workflows, and potential mechanisms of action are intended to serve as a starting point for researchers aiming to synthesize and evaluate this and other related compounds. Further empirical investigation is necessary to fully elucidate its properties and unlock its potential.
References
- 1. Buy (1,1-Dioxo-1lambda6-thiolan-3-yl)urea (EVT-2988311) | 17153-60-5 [evitachem.com]
- 2. THIOUREA - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. TIHOUREA - Ataman Kimya [atamanchemicals.com]
- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. henankerui.lookchem.com [henankerui.lookchem.com]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
